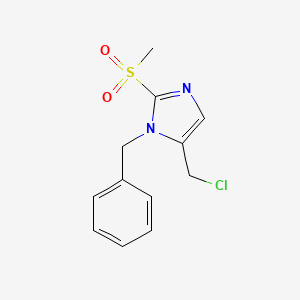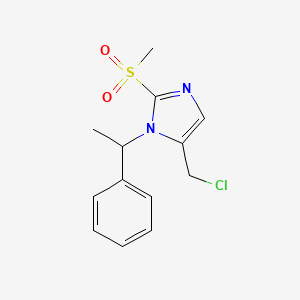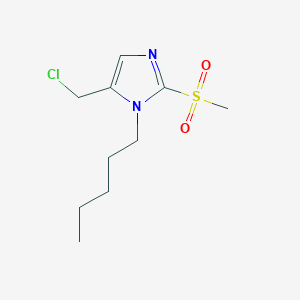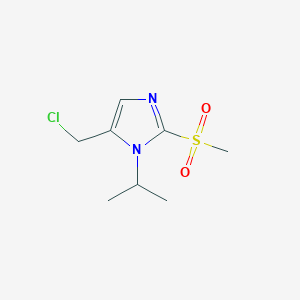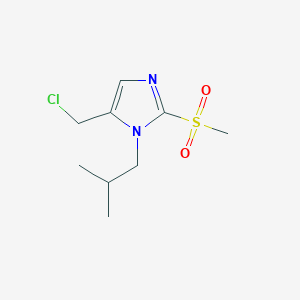![molecular formula C12H20ClN3O3S B6339950 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine CAS No. 1221342-69-3](/img/structure/B6339950.png)
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine, also known as 4-CPM, is an organic compound from the class of morpholine derivatives. It is a colorless solid with a melting point of 84-86°C and a molecular weight of 297.8 g/mol. 4-CPM has been widely used in the field of scientific research due to its unique properties and potential applications in various areas.
Applications De Recherche Scientifique
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been widely used in scientific research due to its unique properties and potential applications in various areas. It has been used as a reagent for the synthesis of a variety of compounds, such as drugs, hormones, and other biologically active compounds. In addition, it has been used as a catalyst for the synthesis of polymers and other materials. 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has also been used in the synthesis of peptide-based drugs and for the preparation of inhibitors of enzyme-catalyzed reactions.
Mécanisme D'action
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine is known to act as an inhibitor of several enzyme-catalyzed reactions. It is believed to act by binding to the active site of the enzyme, which prevents the substrate from binding and thus inhibits the reaction. 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to inhibit several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase.
Biochemical and Physiological Effects
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has been shown to have anti-oxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has several advantages for lab experiments. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is stable and has a long shelf life. However, there are some limitations to its use. It is a relatively weak inhibitor of enzymes, and its activity is dependent on the concentration and the pH of the reaction mixture.
Orientations Futures
There are several potential future directions for the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine in scientific research. One possible direction is the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine as a drug delivery system. It could be used to deliver drugs to specific organs or tissues, or to target drugs to specific cells. Additionally, it could be used to target drugs to specific enzymes or receptors. Another potential direction is the use of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine as a tool to study the structure and function of enzymes. Finally, 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine could be used to study the effects of drugs on the biochemical and physiological processes in cells and organisms.
Méthodes De Synthèse
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine can be synthesized through several different methods. One of the most common methods is the reaction of morpholine with 2-chloro-3-methylsulfonyl-1H-imidazole in the presence of a base. This reaction proceeds in aqueous solution under mild conditions and produces 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine in good yields.
Propriétés
IUPAC Name |
4-[3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O3S/c1-20(17,18)12-14-10-11(9-13)16(12)4-2-3-15-5-7-19-8-6-15/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVKHFCLWZEZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

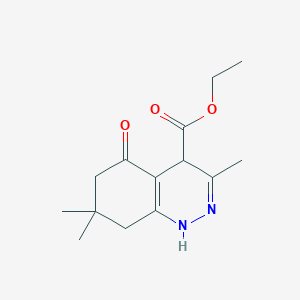
![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
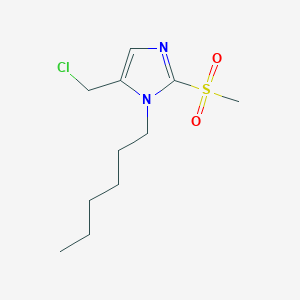
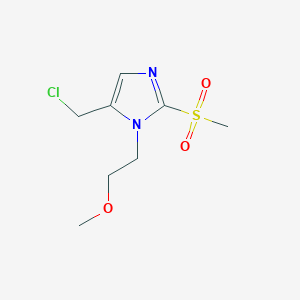

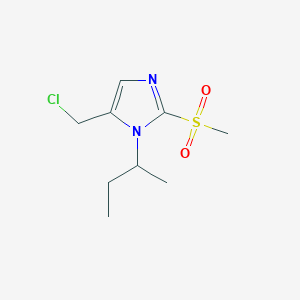
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)


